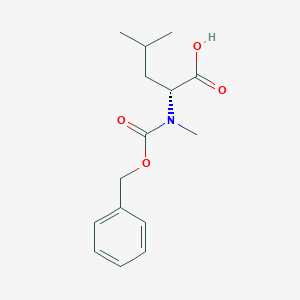

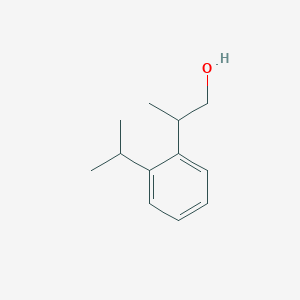

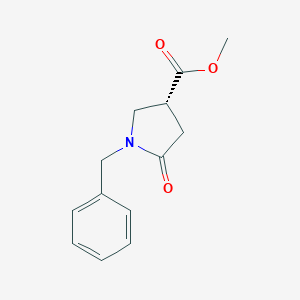

(R)-2-(((Benzyloxy)carbonyl)(methyl)amino)-4-methylpentanoic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound (R)-2-(((Benzyloxy)carbonyl)(methyl)amino)-4-methylpentanoic acid is a chiral beta-amino acid derivative. Beta-amino acids are analogs of the more common alpha-amino acids, where the amino group is at the beta position relative to the carboxyl group, rather than the alpha position. This structural difference imparts unique properties and reactivity to beta-amino acids, making them of interest in the synthesis of biologically active compounds and pharmaceuticals.

Synthesis Analysis

The synthesis of related optically active beta-amino acids has been demonstrated through the optical resolution of racemic mixtures. For instance, (RS)-2-benzoylamino-2-benzyl-3-hydroxypropanoic acid was resolved using cinchonidine as a resolving agent to yield optically pure (S)- and (R)-enantiomers in yields of about 70% . This method could potentially be adapted for the synthesis of (R)-2-(((Benzyloxy)carbonyl)(methyl)amino)-4-methylpentanoic acid by modifying the starting materials and reaction conditions to suit the specific structural requirements of the target molecule.

Molecular Structure Analysis

The molecular structure of beta-amino acids, including the compound , is characterized by the presence of an amino group at the beta position. This structural feature can influence the compound's physical properties, such as solubility and melting point, and can be analyzed using techniques like IR spectroscopy and phase diagram studies . The stereochemistry of related compounds has been determined through methods such as crotylboration, which allows for the stereoselective synthesis of diastereomers .

Chemical Reactions Analysis

Beta-amino acids can undergo various chemical reactions, including complexation with other molecules. For example, the complexation of (R)- and (S)-2-phenylpropanoic acids with beta-cyclodextrin derivatives has been studied, revealing insights into the host-guest interactions and complexation constants . These findings can provide a foundation for understanding the reactivity of (R)-2-(((Benzyloxy)carbonyl)(methyl)amino)-4-methylpentanoic acid in different chemical environments.

Physical and Chemical Properties Analysis

The physical and chemical properties of beta-amino acids can be influenced by their stereochemistry and substituents. The solubility, melting point, and optical purity of these compounds can be determined experimentally. For instance, the optical resolution by preferential crystallization of racemic mixtures can yield high optical purities, which can be further purified by recrystallization . The physical properties of the compound would likely be influenced by the benzyloxycarbonyl and methyl groups, which could affect its solubility and reactivity.

科学研究应用

Stereoselective Synthesis Applications : A study by Giordano et al. (1999) focuses on the stereoselective synthesis of 4-amino-3-hydroxy-2-methylpentanoic acid, an important amino acid in antitumor antibiotics like bleomycin A2. This synthesis has implications for understanding the structure and function of marine toxins such as janolusimide (Giordano, Spinella, & Sodano, 1999).

Asymmetric Synthesis of β-Leucine : Davies et al. (2011) demonstrated the asymmetric synthesis of β-leucine using lithium amides, showcasing the potential of this compound in the synthesis of biologically significant amino acids (Davies, Fletcher, & Roberts, 2011).

Ab Initio Studies on Carboxylic Acids : Research by Nagy et al. (1994) involved ab initio studies of simple carboxylic acids, including benzoic acid derivatives, in the gas phase. This research contributes to a deeper understanding of the structural and electronic properties of such compounds (Nagy, Smith, Alagona, & Ghio, 1994).

Chemical Synthesis and Inhibitor Studies : A study by Piper et al. (1982) involved the synthesis of related compounds to investigate their role as inhibitors in folate metabolism, offering insights into the therapeutic potential of these compounds (Piper, Montgomery, Sirotnak, & Chello, 1982).

Pharmacokinetics Studies : Xu et al. (2020) conducted a study on the pharmacokinetics of a related benzoic acid derivative, contributing to the understanding of its behavior in biological systems (Xu, Ying, Wang, Zhang, Ying, & Yang, 2020).

未来方向

Amino acid methyl esters, such as “®-2-(((Benzyloxy)carbonyl)(methyl)amino)-4-methylpentanoic acid”, are important intermediates in organic synthesis and have been used in various areas such as peptide synthesis, medicinal chemistry, as chiral sources, and polymer materials . Therefore, the future directions of this compound could involve its use in these areas.

属性

IUPAC Name |

(2R)-4-methyl-2-[methyl(phenylmethoxycarbonyl)amino]pentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4/c1-11(2)9-13(14(17)18)16(3)15(19)20-10-12-7-5-4-6-8-12/h4-8,11,13H,9-10H2,1-3H3,(H,17,18)/t13-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVXSGOBGRXNJLM-CYBMUJFWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)N(C)C(=O)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H](C(=O)O)N(C)C(=O)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-(((Benzyloxy)carbonyl)(methyl)amino)-4-methylpentanoic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(R)-1,4-Diazabicyclo[4.3.0]nonane](/img/structure/B152131.png)

![2-[3-Bromo-4-(thiazol-2-yl)phenyl]propionic Acid](/img/structure/B152139.png)